molecular formula C15H22O2 B119691 1-(4-Hydroxyphenyl)nonan-1-one CAS No. 14392-69-9

1-(4-Hydroxyphenyl)nonan-1-one

Cat. No. B119691
CAS RN: 14392-69-9
M. Wt: 234.33 g/mol
InChI Key: JZBXYOOARNRUME-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)nonan-1-one, also known as P-Hydroxynonanophenone, is an aromatic ketone. It is a natural product found in Humulus lupulus . Its molecular formula is C15H22O2 and it has a molecular weight of 234.33 g/mol .


Molecular Structure Analysis

The IUPAC name for 1-(4-Hydroxyphenyl)nonan-1-one is the same as its common name . Its InChI string is InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 , and its canonical SMILES string is CCCCCCCCC(=O)C1=CC=C(C=C1)O .


Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)nonan-1-one has a molecular weight of 234.33 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It also has eight rotatable bonds .

Scientific Research Applications

Antibacterial and Chemical Activity

  • A study by Deghady et al. (2021) focused on the chemical reactivity and antibacterial potential of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound related to 1-(4-Hydroxyphenyl)nonan-1-one. Using density functional theory and molecular docking, the researchers found significant antibacterial activity against Staphylococcus aureus, attributed mainly to the carbonyl group in the molecule (Deghady, Hussein, Alhamzani, & Mera, 2021).

Synthesis and Structural Analysis

  • Nikiforova et al. (2021) described the synthesis of compounds including 3-aryl-2-[2-(or 4-)hydroxyphenyl]-2-azaspiro[3.5]nonan-1-ones through the reaction of 2- and 4-(Arylmethylideneamino)phenols. The study highlights the significance of structural analysis in understanding the properties of such compounds (Nikiforova, Baibarodskikh, Zverev, Dmitriev, & Kirillov, 2021).

Metabolic and Environmental Studies

  • Tezuka et al. (2007) investigated the biotransformation of nonylphenol, closely related to 1-(4-Hydroxyphenyl)nonan-1-one, revealing novel metabolic pathways catalyzed by cytochrome P450. This study contributes to understanding the environmental and health impacts of such compounds (Tezuka, Takahashi, Suzuki, Kitamura, Ohta, Nakamura, & Mashino, 2007).

properties

IUPAC Name

1-(4-hydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBXYOOARNRUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932170
Record name 1-(4-Hydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)nonan-1-one

CAS RN

14392-69-9
Record name 1-(4-Hydroxyphenyl)-1-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanone, 1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxyphenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYNONANOPHENONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name p-Hydroxynonanophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Day, HJ Tutill, A Purohit… - Endocrine-related …, 2008 - erc.bioscientifica.com
Advanced medullary thyroid cancers (MTCs) are now being treated with drugs that inhibit receptor tyrosine kinases, many of which involved in angiogenesis. Response rates vary widely…
Number of citations: 163 erc.bioscientifica.com
TA Ainscow - 1984 - search.proquest.com
Copper, a metal known for centuries due to ease of production of the pure metal, is now mined from poorer and poorer quality ores. A review of the methods used to produce copper …
Number of citations: 4 search.proquest.com

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